N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O4 and its molecular weight is 389.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. The structure includes a benzo[d][1,3]dioxole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H20F2N4O3 and a molecular weight of approximately 396.39 g/mol. Its structure features a dioxole ring that enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the dioxole ring : This can be achieved through the reaction of salicylaldehyde with suitable diols.
- Construction of the imidazolidinone : The imidazolidinone derivative is synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from benzo[d][1,3]dioxole have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values in the range of 625–1250 µg/mL .
- Antifungal Activity : The presence of the dioxole moiety has been associated with antifungal activity against Candida albicans and other fungal strains .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds:
- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa and A549 with IC50 values often below 5 μM .
- Specific derivatives showed promising results with IC50 values as low as 2.07 μM against HeLa cells, indicating strong growth inhibition capabilities .
While detailed mechanisms specific to this compound require further investigation, related studies suggest that:
- The dioxole ring may interact with cellular targets through π–π stacking interactions or hydrogen bonding.
- The imidazolidinone structure may enhance bioactivity by facilitating interactions with enzymes or receptors involved in cell proliferation and survival.
Case Studies
Several studies have focused on the biological evaluation of compounds featuring the benzo[d][1,3]dioxole scaffold:
-
Study on Antibacterial Properties : A series of 1,3-dioxolane derivatives were synthesized and tested against multiple bacterial strains. Most exhibited significant antibacterial activity, particularly against S. aureus and P. aeruginosa .
Compound MIC (µg/mL) Bacterial Strain Compound A 625 S. aureus Compound B 1250 E. faecalis Compound C 500 P. aeruginosa - Antitumor Evaluation : A study evaluated a series of thiazol derivatives containing benzo[d][1,3]dioxole moieties against human cancer cell lines. Notably, compound C27 showed an IC50 value of 2.07 μM against A549 cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c20-14-3-2-13(8-15(14)21)24-6-5-23(19(24)26)10-18(25)22-9-12-1-4-16-17(7-12)28-11-27-16/h1-4,7-8H,5-6,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEXJMJPRFVJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.